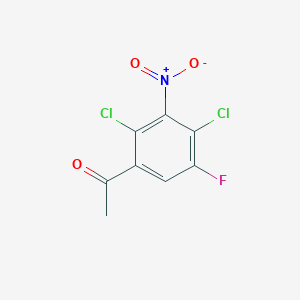

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FNO3/c1-3(13)4-2-5(11)7(10)8(6(4)9)12(14)15/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFPAPKXZJFNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650401 | |

| Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-36-9 | |

| Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone (CAS Number: 887267-36-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone is a halogenated and nitrated acetophenone derivative. Its highly substituted aromatic ring, featuring electron-withdrawing groups, makes it a valuable and reactive intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and a detailed experimental application in the synthesis of a potential antifungal agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs.

Table 1: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 887267-36-9 |

| Molecular Formula | C₈H₄Cl₂FNO₃ |

| Molecular Weight | 252.03 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Temperature | 4°C |

| InChI Key | BKFPAPKXZJFNNF-UHFFFAOYSA-N |

| SMILES | CC(=O)c1cc(F)c(Cl)c(c1Cl)N(=O)=O |

Synthesis

A patent for the synthesis of the closely related 2',4'-dichloro-5'-fluoroacetophenone describes the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene[1][2][3]. The subsequent nitration of the aromatic ring would then yield the target compound. The electron-withdrawing nature of the chloro and fluoro substituents would direct the nitration to the C3 position.

References

- 1. WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]

- 2. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic compound 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone. Due to the limited publicly available data, this document combines information from chemical suppliers with generalized experimental protocols and analytical methodologies based on established chemical principles for structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in synthetic chemistry and as a building block for more complex molecules. It is important to note that, at the time of publication, there is no available information on the biological activity or associated signaling pathways of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. Data is compiled from various chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 887267-36-9 | [1][2] |

| Molecular Formula | C₈H₄Cl₂FNO₃ | [1] |

| Molecular Weight | 252.03 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not Available | [3] |

| Boiling Point | 302.4 ± 37.0 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | N/A |

| Flash Point | 136.7 ± 26.5 °C (Predicted) | [3] |

| Solubility | No detailed data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

| pKa | No data available. | N/A |

Hypothetical Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not available in the published literature, the following sections outline generalized procedures based on well-established methods for analogous compounds.

Synthesis via Friedel-Crafts Acylation

A plausible synthetic route to this compound is through the Friedel-Crafts acylation of 1,5-dichloro-2-fluoro-4-nitrobenzene. This electrophilic aromatic substitution reaction is a standard method for the synthesis of aryl ketones.[4][5]

Reaction Scheme:

Materials:

-

1,5-dichloro-2-fluoro-4-nitrobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 1,5-dichloro-2-fluoro-4-nitrobenzene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride portion-wise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Analytical Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and signals in the aromatic region for the single aromatic proton. The exact chemical shift of the aromatic proton will be influenced by the surrounding substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR will show a singlet for the single fluorine atom.

General NMR Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the data to determine chemical shifts, multiplicities, and integration.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretch (ketone): A strong absorption band is expected around 1680-1700 cm⁻¹.

-

C-NO₂ stretch (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

Ar-H stretch: Signals in the region of 3000-3100 cm⁻¹.

-

C-Cl and C-F stretches: These will appear in the fingerprint region.

General IR Protocol:

-

Prepare a sample by either creating a KBr pellet or as a thin film.

-

Acquire the spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption frequencies.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.03 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

-

Fragmentation: Common fragmentation patterns for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43).

General MS Protocol:

-

Dissolve a small amount of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC-MS).

-

Acquire the mass spectrum in a suitable ionization mode (e.g., electron ionization - EI).

-

Analyze the molecular ion and fragmentation patterns.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and literature have not yielded any information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. This suggests that the compound is likely a synthetic intermediate or a compound within a screening library that has not yet been biologically characterized in the public domain. Therefore, no diagrams of signaling pathways can be provided as per the core requirements.

Safety Information

Based on supplier safety data sheets, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated and nitrated acetophenone derivative with defined physicochemical properties available from commercial suppliers. While specific experimental data for its synthesis and detailed analytical characterization are not publicly available, established synthetic and analytical methodologies for similar compounds provide a strong basis for its preparation and characterization. The complete absence of data on its biological effects indicates that this compound remains a largely unexplored entity in the fields of pharmacology and drug discovery, representing a potential starting point for future research endeavors.

References

- 1. This compound | 887267-36-9 [sigmaaldrich.com]

- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

The Genesis of a Generation: A Technical Guide to the Starting Materials of Fluoroquinolone Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core starting materials and synthetic pathways integral to the production of fluoroquinolone antibiotics, a critical class of synthetic antibacterial agents. Fluoroquinolones are characterized by their bicyclic quinolone core, and their synthesis is a cornerstone of medicinal chemistry. This document details the key precursors, outlines seminal synthetic methodologies, and presents quantitative data and experimental protocols to support research and development in this vital area of medicine.

The Fluoroquinolone Core: Key Precursors and Strategic Importance

The foundational structure of all fluoroquinolone antibiotics is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton. The journey to this complex scaffold begins with significantly simpler, readily available chemical entities. The selection of these initial starting materials is a critical determinant of the final product's identity and substitution pattern, which in turn dictates its antibacterial spectrum and pharmacokinetic properties.

The two primary classes of starting materials that converge to form the quinolone ring are substituted anilines and malonic acid derivatives.

-

Substituted Anilines: These aromatic amines provide the benzene ring portion of the bicyclic quinolone system. The nature and position of the substituents on the aniline ring are crucial as they become integral features of the final fluoroquinolone. For instance, the presence and location of fluorine atoms, which are characteristic of this class of antibiotics and significantly enhance their potency, are often introduced via the aniline starting material. A prime example is 3-chloro-4-fluoroaniline , a key precursor in the synthesis of numerous third-generation fluoroquinolones.

-

Malonic Acid Derivatives: These compounds provide the carbon atoms that form the second, nitrogen-containing ring of the quinolone core. The most frequently employed reagent in this class is diethyl ethoxymethylenemalonate (EMME) . EMME is a versatile C3 synthon that readily reacts with anilines to initiate the ring-forming cascade.

The Cornerstone of Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a venerable and highly effective method for the construction of the 4-hydroxyquinoline core, which readily tautomerizes to the 4-quinolone structure.[1][2] First reported in 1939, this thermal cyclization remains a mainstay in the synthesis of quinolones due to its reliability and adaptability.[3]

The reaction proceeds in two key stages:

-

Condensation: A substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME). This step involves a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of EMME, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[2][3]

-

Thermal Cyclization: The anilidomethylenemalonate intermediate undergoes an intramolecular cyclization at high temperatures, typically above 250 °C.[3] This 6-electron electrocyclization reaction forms the quinoline ring system.[2][3] The reaction is often carried out in a high-boiling inert solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures for efficient cyclization.[3][4]

The versatility of the Gould-Jacobs reaction allows for the synthesis of a wide array of substituted quinolones by simply varying the starting aniline.

Quantitative Data on Quinolone Synthesis

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions, particularly temperature and reaction time. Modern adaptations, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and, in some cases, improve yields.

Table 1: Comparison of Conventional and Microwave-Assisted Gould-Jacobs Reaction for the Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

| Entry | Reactants | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Aniline, DEEM | Conventional | Diphenyl Ether | 250-260 | 30 min | ~95 (cyclization step) | [3] |

| 2 | Aniline, DEEM | Microwave | None (excess DEEM) | 250 | 20 min | 1 | [5] |

| 3 | Aniline, DEEM | Microwave | None (excess DEEM) | 300 | 1 min | 37 | [5] |

| 4 | Aniline, DEEM | Microwave | None (excess DEEM) | 300 | 5 min | 47 | [5] |

| 5 | Aniline, DEEM | Microwave | None (excess DEEM) | 300 | 20 min | 28 | [5] |

Table 2: Synthesis of Key Fluoroquinolone Intermediates and Final Products

| Starting Material(s) | Product | Reaction Step | Conditions | Yield (%) | Reference |

| 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate | Diethyl (3-chloro-4-fluorophenyl)aminomethylenepanedioate | Condensation | Neat, 100-130°C, 1-2 h | High (not specified) | [3] |

| Diethyl (3-chloro-4-fluorophenyl)aminomethylenepanedioate | Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | Thermal Cyclization | Dowtherm A, 253-257°C, 4 h | ~76 (based on 23.8 kg from 31.3 kg) | [4] |

| Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, Ethyl iodide | 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester | N-Alkylation | DMF, K2CO3, 80-90°C, 18 h | ~60 (based on 38g from 59.7g) | [6] |

| 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, Piperazine | Ciprofloxacin | Nucleophilic Substitution | DMSO, 140°C, 1.5-2 h | High (not specified) |

Detailed Experimental Protocols

Synthesis of Diethyl Ethoxymethylenemalonate (EMME)

Reference: Adapted from PrepChem, US Patent 4,091,040[7]

Materials:

-

Diethyl malonate (160 g, 1.0 mole)

-

Triethyl orthoformate (148 g, 1.0 mole)

-

Acetic anhydride (204 g, 2.0 moles)

-

Anhydrous zinc chloride (0.5 g)

-

Ether

-

Magnesium sulfate

Procedure:

-

A mixture of diethyl malonate, triethyl orthoformate, acetic anhydride, and anhydrous zinc chloride is heated in an oil bath for 6.5 hours, maintaining the internal temperature at 104-113 °C.

-

The mixture is then distilled through a short column for 3.5 hours, with the pot temperature rising to 124 °C.

-

The residue is treated with additional triethyl orthoformate (148 g, 1.0 mole) and acetic anhydride (204 g, 2.0 moles), and distillation is continued for 3 hours with a pot temperature of 120-130 °C.

-

After standing at 25 °C for 18 hours, the residue is diluted with 250 ml of ether and washed thoroughly with water.

-

The combined ether extracts are dried over magnesium sulfate and distilled to yield diethyl ethoxymethylenemalonate.

-

Yield: 156 g (72%)

-

Boiling Point: 109-111 °C at 0.9 mm Hg

-

Conventional Gould-Jacobs Synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

Reference: Adapted from PrepChem, Synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate[4]

Materials:

-

Diethyl (3-chloro-4-fluorophenyl)aminomethylenepanedioate (31.3 kg)

-

Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether)

-

Dimethylformamide (DMF)

Procedure:

-

In a 30-gallon stainless steel unit, 55 L of Dowtherm A is stirred and heated at reflux (253-257 °C) for one hour.

-

A solution of 31.3 kg of diethyl (3-chloro-4-fluorophenyl)aminomethylenepanedioate in 10 L of Dowtherm A, held at 94-98 °C, is added to the refluxing Dowtherm A over a period of four hours, maintaining reflux.

-

The reaction mixture is then allowed to cool, leading to the crystallization of the product.

-

After the temperature reaches 28-30 °C, the solid product is collected on a ceramic filter and washed with 2 x 9 L of DMF.

-

The damp filter cake is added to 65 L of DMF in a 30-gallon kettle, and the resulting slurry is heated at 90-95 °C for 30 minutes and then cooled to 40 °C.

-

The solid is collected on a ceramic filter, washed with 2 x 8 L of DMF, and dried at 60 °C for 24 hours.

-

Yield: 23.8 kg (contains about 10% of the 5-chloro-6-fluoro isomer)

-

Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

Reference: Adapted from BenchChem, Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis[3][5]

Materials:

-

Aniline (0.16 mL, 2.0 mmol)

-

Diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol)

-

Microwave vial (2.5 mL) with a magnetic stir bar

-

Microwave synthesis system

-

Ice-cold acetonitrile

Procedure:

-

To a 2.5 mL microwave vial, add aniline and diethyl ethoxymethylenemalonate. The excess DEEM acts as both a reagent and a solvent.

-

Seal the vial and place it in the microwave synthesizer.

-

Heat the mixture to 300 °C and hold for 5 minutes.

-

After the reaction is complete, cool the vial to room temperature, which should result in the formation of a precipitate.

-

Filter the precipitated solid and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL).

-

Dry the resulting solid under vacuum.

-

Yield: 47%

-

Purity: >95%

-

Visualizing the Synthesis: Pathways and Workflows

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key reaction pathway and experimental workflows.

References

The Strategic Role of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized intermediates is paramount. 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone, a polysubstituted acetophenone, represents a key building block with significant potential in medicinal chemistry. Its unique arrangement of electron-withdrawing and synthetically versatile functional groups—dichloro, fluoro, nitro, and acetyl—positions it as a valuable precursor for the synthesis of a diverse range of bioactive heterocyclic compounds. This technical guide elucidates the role of this compound as a strategic intermediate, providing insights into its synthetic utility, potential reaction pathways, and the significance of its structural motifs in the design of novel therapeutic agents. Detailed experimental protocols for its key transformations and visualizations of proposed synthetic workflows are presented to aid researchers in harnessing its potential.

Introduction: The Molecular Architecture and Its Implications

This compound (CAS No. 887267-36-9) is a solid organic compound with the molecular formula C₈H₄Cl₂FNO₃ and a molecular weight of 252.03 g/mol . The molecule's architecture is notable for its densely functionalized aromatic ring, which is anticipated to be a powerful scaffold for the construction of complex pharmaceutical agents.

Key Structural Features and Their Significance in Medicinal Chemistry:

-

Dichlorinated Phenyl Ring: The two chlorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the aromatic ring. In drug molecules, halogenation can enhance membrane permeability and binding affinity to target proteins through halogen bonding.[1][2][3][4][5]

-

Fluorine Atom: The presence of a fluorine atom is a common strategy in modern drug design to improve metabolic stability, bioavailability, and binding affinity.[6][7] In the context of this molecule, the fluorine atom further modulates the electronic properties of the phenyl ring.

-

Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation is a cornerstone of many synthetic pathways, providing a nucleophilic center for the construction of various heterocyclic systems.

-

Acetyl Group: The acetyl moiety offers a reactive handle for a variety of chemical transformations, including condensations, oxidations, and reductions, further expanding the synthetic possibilities.

Synthetic Utility: A Gateway to Bioactive Heterocycles

The primary role of this compound in medicinal chemistry is as a strategic intermediate. Its true value is realized through its conversion into more complex molecules, particularly heterocyclic scaffolds known for their pharmacological activities. A critical transformation is the reduction of the nitro group to an amine, yielding 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone. This amino derivative becomes the immediate precursor for a variety of cyclization reactions.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the utilization of this compound in the synthesis of medicinally relevant heterocyclic cores.

Caption: Proposed workflow for the synthetic utility of this compound.

Key Experimental Protocols

Reduction of the Nitro Group to an Amine

The chemoselective reduction of the nitro group in the presence of the ketone is a crucial step. A standard and effective method involves the use of a metal in acidic media, such as tin and hydrochloric acid.

Protocol: Synthesis of 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add granular tin (3.0 equivalents) and this compound (1.0 equivalent).

-

Acid Addition: To the flask, add concentrated hydrochloric acid (10-15 equivalents) in portions. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone.

Potential Signaling Pathways and Therapeutic Targets

While this compound itself is not expected to be biologically active, the heterocyclic scaffolds derived from it are known to interact with a variety of biological targets.

Quinolone Derivatives

Quinolone and fluoroquinolone antibiotics are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6][8] The inhibition of these enzymes leads to bacterial cell death.

Caption: Mechanism of action for fluoroquinolone antibiotics.

Benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor. Their binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

Data Presentation: Illustrative Biological Activity

The following table provides a hypothetical summary of the type of quantitative data that would be generated for novel quinolone derivatives synthesized from this compound.

| Compound ID | Target Organism | MIC (µg/mL) | IC₅₀ (DNA Gyrase, µM) | Cytotoxicity (CC₅₀, µM) |

| Q-001 | E. coli | 0.5 | 0.12 | >100 |

| Q-001 | S. aureus | 1.0 | 0.25 | >100 |

| Q-002 | E. coli | 0.25 | 0.08 | >100 |

| Q-002 | S. aureus | 0.5 | 0.15 | >100 |

| Ciprofloxacin | E. coli | 0.125 | 0.05 | >100 |

| Ciprofloxacin | S. aureus | 0.25 | 0.10 | >100 |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; CC₅₀: Half-maximal Cytotoxic Concentration.

Conclusion

This compound is a highly functionalized and promising starting material for the synthesis of novel, medicinally relevant heterocyclic compounds. Its strategic importance lies in its potential to be readily converted into key intermediates for the construction of compound libraries for high-throughput screening. The presence of multiple halogen substituents and a synthetically versatile nitro group provides a robust platform for the development of new therapeutic agents with potentially enhanced pharmacological profiles. Further exploration of the synthetic utility of this compound is warranted to fully realize its potential in drug discovery and development.

References

- 1. Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone: A Technical Guide

Introduction

This technical guide provides a detailed overview of the expected spectroscopic properties of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental data for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and mass spectrometry. The methodologies described represent standard analytical protocols for the characterization of organic molecules of this class. This document is intended for researchers, scientists, and professionals in drug development requiring a foundational understanding of the characterization of such compounds.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₈H₄Cl₂FNO₃ Molecular Weight: 252.03 g/mol CAS Number: 887267-36-9

The structure consists of a benzene ring substituted with two chlorine atoms, a fluorine atom, a nitro group, and an acetyl group. This substitution pattern will lead to a unique and complex set of signals in its analytical spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts and vibrational frequencies of the core functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 2.7 | Singlet | - | -CH₃ (Acetyl group) |

| ~ 7.8 | Doublet | ~ 7-9 | Aromatic-H (Coupling to F) |

-

Rationale: The methyl protons of the acetyl group are expected to appear as a singlet in the upfield region. The single aromatic proton will be downfield due to the electron-withdrawing effects of the surrounding substituents and will likely exhibit coupling to the adjacent fluorine atom, resulting in a doublet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~ 30 | -CH₃ (Acetyl group) |

| ~ 120-150 (multiple signals) | Aromatic carbons |

| ~ 195 | C=O (Acetyl group) |

-

Rationale: The acetyl methyl carbon will be in the aliphatic region. The aromatic region will show several distinct signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached chloro, fluoro, and nitro groups. The carbonyl carbon of the ketone is expected at the far downfield end of the spectrum. Due to the fluorine atom, carbon signals will likely exhibit C-F coupling, which can further aid in signal assignment.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Weak | Aromatic C-H stretch |

| ~ 1700 | Strong | C=O stretch (Ketone) |

| ~ 1550 & 1350 | Strong | Asymmetric & Symmetric N-O stretch (Nitro group) |

| ~ 1200-1000 | Medium-Strong | C-F stretch |

| ~ 800-600 | Medium-Strong | C-Cl stretch |

-

Rationale: The IR spectrum is expected to be dominated by a strong carbonyl absorption. The characteristic stretches for the nitro group are also anticipated to be prominent. Aromatic C-H, C-F, and C-Cl stretches will also be present.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| ~ 251/253/255 | Molecular ion peak ([M]⁺) showing isotopic pattern for two chlorine atoms |

| ~ 236/238/240 | [M-CH₃]⁺ |

| ~ 208/210/212 | [M-CH₃-CO]⁺ |

| ~ 43 | [CH₃CO]⁺ (Base peak) |

-

Rationale: The mass spectrum will show a molecular ion peak with a characteristic isotopic cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation patterns for acetophenones include the loss of the methyl group and the entire acetyl group. The acetyl cation is often the base peak.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) would be dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube. The spectra would be recorded on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence would be used, and the data acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled pulse sequence would be employed to simplify the spectrum to single peaks for each unique carbon atom, with a spectral width of 0-220 ppm. The free induction decay (FID) would be processed with a Fourier transform, and the resulting spectrum would be phase and baseline corrected.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) would be introduced into the ion source of a mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), the vaporized sample would be bombarded with a beam of electrons (typically at 70 eV). The resulting ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight). The detector would record the abundance of each ion, and the data would be presented as a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be considered illustrative. For definitive characterization, experimental data must be acquired.

An In-depth Technical Guide to 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone: A Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone is a highly functionalized aromatic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules. Its polysubstituted phenyl ring, featuring chloro, fluoro, and nitro groups, offers a rich platform for chemical modification, making it a precursor of significant interest in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its key application as a precursor to fluoroquinolone antibiotics, and relevant safety information. Detailed experimental protocols and process diagrams are included to support researchers in its practical application.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its structure is characterized by an acetophenone core with five substituents on the phenyl ring, which dictates its chemical reactivity and physical properties. The presence of electron-withdrawing groups (two chlorine atoms, a fluorine atom, and a nitro group) makes the aromatic ring electron-deficient and activates it for certain nucleophilic substitution reactions, while also influencing the reactivity of the ketone moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 887267-36-9 | [1][2] |

| Molecular Formula | C₈H₄Cl₂FNO₃ | [1] |

| Molecular Weight | 252.03 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available in cited literature. | [3] |

| Flash Point | 136.7 ± 26.5 °C | [3] |

| Solubility | Data not available in cited literature. | |

| Purity | Typically ≥95-97% | [1] |

| Storage Temperature | 4°C | [1] |

Synthesis Pathway

The most logical and industrially relevant synthesis of this compound involves the nitration of its direct precursor, 2,4-dichloro-5-fluoroacetophenone (DCFA). DCFA itself is a known key intermediate in the production of fluoroquinolone antibiotics like ciprofloxacin.[4]

The synthesis can be visualized as a two-stage process:

-

Friedel-Crafts Acylation: Production of 2,4-dichloro-5-fluoroacetophenone (DCFA) from 1,3-dichloro-4-fluorobenzene.

-

Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group onto the DCFA ring.

Experimental Protocol: Synthesis of this compound via Nitration

This protocol is a representative method adapted from standard nitration procedures for deactivated aromatic systems.[5]

Materials:

-

2,4-Dichloro-5-fluoroacetophenone (DCFA)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.

-

Substrate Addition: Slowly add 20.7 g (0.1 mol) of 2,4-dichloro-5-fluoroacetophenone to the stirred sulfuric acid. Ensure the temperature does not rise above 10°C. Stir until the substrate is fully dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL (0.11 mol, 1.1 equiv.) of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of DCFA over a period of 45-60 minutes. Critically maintain the internal reaction temperature below 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A solid precipitate will form.

-

Isolation and Neutralization: Allow the ice to melt completely. Collect the solid product by vacuum filtration and wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. Further wash with a small amount of cold, dilute sodium bicarbonate solution, followed by a final wash with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound.

Application as a Key Intermediate in Fluoroquinolone Synthesis

The primary utility of this compound is as an advanced intermediate in the synthesis of novel fluoroquinolone antibiotics. The structural analogue, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, is a known precursor for 8-nitrofluoroquinolones.[2] The ethanone moiety can be converted to a carboxylic acid, which is a necessary functional group for building the quinolone core.

The overall synthetic logic involves:

-

Oxidation: Conversion of the acetyl group to a carboxylic acid.

-

Acylation & Condensation: Formation of an enamino-ketone.

-

Cyclization: Ring closure to form the dihydropyridine-one ring characteristic of quinolones.

-

Nucleophilic Substitution: Introduction of a side chain (e.g., piperazine for ciprofloxacin) at the C-7 position, displacing a chlorine atom.

-

Reduction: Conversion of the nitro group to an amino group, a common modification in drug candidates.

Detailed Methodologies for Key Transformations

Protocol 1: Oxidation of the Acetyl Group (Hypothetical Haloform Reaction)

This protocol outlines a plausible method for converting the ethanone to the corresponding benzoic acid, a critical step for further elaboration into a quinolone.

-

Setup: In a flask, dissolve this compound (1 equiv.) in a suitable solvent like 1,4-dioxane or THF.

-

Reagent Preparation: In a separate flask, prepare a solution of sodium hypobromite (or hypochlorite) by slowly adding bromine (or bleach) to a cooled (0°C) solution of sodium hydroxide in water.

-

Reaction: Add the sodium hypobromite solution dropwise to the ketone solution, maintaining the temperature at or below room temperature.

-

Workup: After the reaction is complete (monitored by TLC), quench any excess hypobromite with sodium bisulfite. Acidify the mixture with concentrated HCl to precipitate the carboxylic acid product.

-

Isolation: Filter the solid, wash with water, and dry to obtain 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.

Protocol 2: Quinolone Ring Formation (Gould-Jacobs Reaction Analogue)

This protocol is based on the established synthesis of quinolones from aromatic amines and is adapted here for the nitro-substituted precursor.[2]

-

Acid Chloride Formation: Convert the synthesized 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1 equiv.) to its acid chloride by refluxing with thionyl chloride (SOCl₂, 2-3 equiv.) in an inert solvent like benzene or toluene.[2] Remove excess SOCl₂ under reduced pressure.

-

Condensation: React the crude acid chloride with ethyl 3-(N,N-dimethylamino)acrylate (1 equiv.) to form the ethyl-3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate intermediate.[2]

-

Amination: Treat this intermediate with an amine, such as cyclopropylamine (1.5 equiv.), in methanol. This displaces the dimethylamino group.[2]

-

Cyclization: Heat the resulting product in DMF with a base like potassium carbonate (K₂CO₃) to induce intramolecular cyclization, forming the ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[2]

-

Hydrolysis: Saponify the ester with aqueous acid (e.g., methanolic HCl) to yield the final quinolone carboxylic acid core.[2]

Reactivity and Logical Relationships

The chemical behavior of this compound is governed by the interplay of its functional groups. Understanding these relationships is key to designing synthetic routes.

-

Nitro Group: Strongly electron-withdrawing, it deactivates the ring towards electrophilic substitution but is a key activator for nucleophilic aromatic substitution (SNAr), particularly of the chlorine atoms. It can be readily reduced to an amino group, providing a route to introduce a basic center or a point for further derivatization (e.g., diazotization).

-

Acetyl Group: This group also deactivates the ring. The α-protons are acidic and can be removed for enolate formation. The methyl group can be oxidized to a carboxylic acid via the haloform reaction or other strong oxidizing agents.

-

Aromatic Halogens (Cl, F): The chlorine atoms, activated by the ortho/para nitro and acetyl groups, are potential sites for SNAr reactions, which is a cornerstone of fluoroquinolone synthesis (e.g., displacement by piperazine). The fluorine atom is generally less susceptible to displacement than chlorine in these systems.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place as recommended.[1]

Conclusion

This compound is a strategically important chemical intermediate. While data on its specific physical properties like melting point are not widely published, its synthetic utility can be clearly inferred from the established chemistry of its precursors and analogues. Its primary value lies in its potential as a starting material for the synthesis of complex heterocyclic systems, most notably advanced 8-nitrofluoroquinolone antibacterials. The protocols and pathways detailed in this guide provide a robust framework for researchers to utilize this versatile compound in drug discovery and development programs.

References

- 1. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]

- 2. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives | MDPI [mdpi.com]

- 3. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace-CRIS [zora.uzh.ch]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone. The document details a probable synthetic pathway, presents known and predicted physicochemical properties, and explores potential biological activities based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Introduction

This compound is a halogenated and nitrated acetophenone derivative. The presence of multiple functional groups, including a reactive ketone, electron-withdrawing nitro and chloro groups, and a fluoro substituent, makes it a compound of interest for chemical synthesis and potential applications in agrochemicals and pharmaceuticals. The unique substitution pattern on the phenyl ring is anticipated to confer specific chemical and biological properties. This guide aims to consolidate the available information and provide a detailed technical understanding of this molecule.

Molecular Structure and Properties

The molecular structure of this compound consists of an ethanone group attached to a heavily substituted phenyl ring. The systematic IUPAC name is this compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂FNO₃ | [N/A] |

| Molecular Weight | 252.03 g/mol | [N/A] |

| CAS Number | 887267-36-9 | [N/A] |

| Appearance | Predicted to be a solid | [N/A] |

| Melting Point | Not available | [N/A] |

| Boiling Point | Not available | [N/A] |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | [N/A] |

| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85 (d, J = 6.8 Hz, 1H), 2.65 (s, 3H) | Predicted |

| Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 195.8 (C=O), 158.2 (d, J = 260 Hz, C-F), 148.5 (C-NO₂), 135.2 (d, J = 3 Hz, C-CO), 128.9 (d, J = 8 Hz), 125.4 (d, J = 22 Hz), 120.1 (d, J = 10 Hz), 29.8 (CH₃) | Predicted |

| Predicted IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1540 & ~1350 (NO₂ stretch), ~1250 (C-F stretch), ~800-600 (C-Cl stretch) | Predicted |

| Predicted Mass Spectrum (m/z) | [M]+ at 251, 253, 255 (isotopic pattern for 2 Cl) | Predicted |

Disclaimer: The spectroscopic data presented in Table 1 is predicted based on the analysis of structurally similar compounds and has not been experimentally verified for this compound.

Synthesis

A probable and efficient method for the synthesis of this compound is through the nitration of a suitable precursor, 2',4'-dichloro-5'-fluoroacetophenone. A detailed experimental protocol based on established chemical principles is provided below.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

A potential synthetic route.

Materials:

-

2',4'-Dichloro-5'-fluoroacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2',4'-dichloro-5'-fluoroacetophenone (1 equivalent). Cool the flask in an ice bath.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2-3 equivalents) to the stirred solution while maintaining the temperature below 10°C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) in a separate flask, cooled in an ice bath. Add this nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the reaction temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

A typical workflow for the synthesis.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the structural motifs present in the molecule suggest potential for biological activity. Nitroaromatic compounds are known to exhibit a wide range of biological effects, often related to their ability to undergo bioreduction to reactive intermediates.

Postulated Mechanism of Action

The cytotoxicity of many nitrophenyl compounds is linked to the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino metabolites. These reactive species can induce cellular damage through various mechanisms, including:

-

Oxidative Stress: The redox cycling of nitroaromatics can generate reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and DNA strand breaks.

-

Covalent Binding: The electrophilic intermediates can form covalent adducts with cellular macromolecules such as DNA and proteins, disrupting their function.

-

Enzyme Inhibition: The compound or its metabolites might act as inhibitors of critical cellular enzymes.

A potential mechanism of cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay

To investigate the potential cytotoxic effects of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

A standard workflow for cytotoxicity testing.

Conclusion

This compound is a multifaceted molecule with potential for further investigation in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, a plausible synthetic route, and a discussion of its potential biological activities based on established principles of related compounds. The experimental protocols and workflows presented herein offer a solid foundation for researchers interested in exploring the properties and applications of this and similar chemical entities. Further experimental validation of the predicted spectroscopic and biological data is warranted to fully elucidate the characteristics of this compound.

commercial availability and suppliers of 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone is a substituted aromatic ketone of interest in synthetic and medicinal chemistry. Its highly functionalized structure, featuring chloro, fluoro, and nitro groups, suggests its potential as a versatile building block for the synthesis of more complex molecules. The presence of these electron-withdrawing groups significantly influences the reactivity of both the aromatic ring and the ethanone side chain, opening avenues for diverse chemical transformations. This guide provides a comprehensive overview of the currently available technical information for this compound, including its commercial availability, physicochemical properties, and predicted reactivity.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, indicating its accessibility for research and development purposes. The purity and available quantities vary by supplier, and it is recommended to consult their respective catalogs for the most current information.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 97% | 887267-36-9 | C₈H₄Cl₂FNO₃ | 252.03 |

| ChemUniverse | 95% | 887267-36-9 | C₈H₄Cl₂FNO₃ | 252.03[1] |

| Reagentia | Not Specified | 887267-36-9 | Not Specified | Not Specified |

| Shanghai Aladdin Biochemical Technology Co., LTD. | Not Specified | Not Specified | Not Specified | Not Specified[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Storage Temperature | 4°C | Sigma-Aldrich[3] |

| InChI Key | BKFPAPKXZJFNNF-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Synthesis and Reactivity

Predicted Synthetic Approach: Friedel-Crafts Acylation

However, the starting material, 1,3-dichloro-4-fluoro-2-nitrobenzene, is a highly deactivated aromatic system. The strong electron-withdrawing effects of the two chlorine atoms and the nitro group significantly reduce the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack by the acylium ion. Consequently, a standard Friedel-Crafts acylation protocol is unlikely to be effective without significant optimization, potentially requiring forcing conditions such as higher temperatures, stronger Lewis acids, or alternative catalytic systems.

A generalized workflow for such a challenging Friedel-Crafts acylation is depicted below. It is crucial to note that this is a hypothetical pathway and would require substantial experimental development.

Caption: Predicted synthetic workflow for this compound.

Predicted Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the aromatic ring, the ketone, the nitro group, and the halogen substituents.

-

Ketone Group: The carbonyl group of the ethanone moiety is a primary site for nucleophilic attack. It can undergo a wide range of reactions, including reduction to an alcohol, conversion to an imine or oxime, and participation in condensation reactions.

-

Aromatic Ring: The high degree of substitution with electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group in SNAr reactions, is a likely site for substitution by strong nucleophiles.

-

Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This transformation is a common strategy in the synthesis of pharmaceutical and agrochemical compounds.

The logical relationship of these reactive sites is illustrated in the following diagram:

Caption: Reactivity map of this compound.

Applications in Research and Drug Development

Currently, there is a notable absence of published literature detailing specific experimental uses or biological activities of this compound. However, the structural motifs present in the molecule are common in compounds of medicinal interest.

-

Fluorinated Aromatics: The incorporation of fluorine into aromatic rings is a widely used strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

-

Nitrophenyl Groups: Nitrophenyl moieties can be found in various bioactive molecules and often serve as precursors to the corresponding anilines, which are key components of many pharmaceuticals.

Given these general principles, this compound represents a potential starting material for the synthesis of novel compounds with applications in areas such as oncology, infectious diseases, and inflammation. However, without specific experimental data, its role remains speculative.

Conclusion

This compound is a commercially available, highly functionalized aromatic ketone. While its specific synthesis and applications are not well-documented, its structure suggests significant potential as a versatile intermediate in synthetic and medicinal chemistry. Further research is required to elucidate its reactivity and explore its utility in the development of novel chemical entities. This guide serves as a foundational resource for researchers interested in this compound, summarizing the available data and providing a framework for future investigation.

References

An In-depth Technical Guide to 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone: Safety, Handling, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone, with a focus on its safe handling, physicochemical properties, and a representative synthetic protocol. Due to the limited availability of data for this specific compound, information from closely related analogs has been incorporated to provide a thorough understanding for research and development purposes.

Physicochemical Properties

This compound is a solid organic compound.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 887267-36-9 | [1] |

| Molecular Formula | C₈H₄Cl₂FNO₃ | [1] |

| Molecular Weight | 252.03 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 97% | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Boiling Point | 302.4 ± 37.0 °C at 760 mmHg | [2] |

| Flash Point | 136.7 ± 26.5 °C | [2] |

| Storage Temperature | 4°C | [1] |

Safety and Handling

This compound is classified as harmful and an irritant. The following sections and the logical diagram below outline the necessary safety precautions.

Hazard Identification

Signal Word: Warning[1]

Pictogram:

-

GHS07 (Harmful)[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

First Aid Measures

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166(EU).

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Spillage and Disposal

-

Spillage: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

-

Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.

Caption: Figure 1: Safety and Handling Workflow

Experimental Protocols

Representative Synthesis of this compound

Reaction: Friedel-Crafts acylation followed by nitration.

Materials:

-

1,5-dichloro-2-fluorobenzene

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol or other suitable recrystallization solvent

Procedure:

Step 1: Synthesis of 1-(2,4-dichloro-5-fluorophenyl)ethanone (Friedel-Crafts Acylation)

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride to the cooled suspension with continuous stirring.

-

Add 1,5-dichloro-2-fluorobenzene dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Step 2: Nitration of 1-(2,4-dichloro-5-fluorophenyl)ethanone

-

In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

In another round-bottom flask, cool concentrated sulfuric acid to 0°C.

-

Slowly add the crude 1-(2,4-dichloro-5-fluorophenyl)ethanone from Step 1 to the cooled sulfuric acid with continuous stirring until fully dissolved.

-

Add the nitrating mixture dropwise to the solution of the acetophenone derivative, maintaining the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

If a precipitate forms, filter and wash with cold water. If no precipitate forms, extract the aqueous mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the collected solid or the organic extracts with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Caption: Figure 2: Representative Synthesis Workflow

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not documented in the searched literature, related fluorinated and nitrated phenyl ethanone derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. These scaffolds are often utilized in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs. Furthermore, they are employed in biochemical research to investigate enzyme inhibition and receptor binding, which are crucial for understanding biological pathways and developing targeted therapies. The presence of reactive sites—the chloro, fluoro, and nitro groups, as well as the ketone—makes this molecule a versatile building block for combinatorial chemistry and the synthesis of compound libraries for screening purposes.

References

Methodological & Application

synthesis of quinolone core structure using 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Topic: Synthesis of 6,8-Dichloro-7-fluoro-4-hydroxy-2-methylquinoline from 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial agents.[1] The strategic substitution on the quinolone ring system allows for the modulation of pharmacological properties, making the development of efficient synthetic routes to novel quinolone analogues a significant area of research.[2] This document provides a detailed protocol for the synthesis of a substituted quinolone, 6,8-dichloro-7-fluoro-4-hydroxy-2-methylquinoline, commencing from the readily available starting material, this compound.

The synthetic strategy involves a two-step process:

-

Reduction of the Nitro Group: The initial step focuses on the chemoselective reduction of the nitro group in this compound to yield the corresponding aniline derivative, 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone. This transformation is crucial as the amino group is essential for the subsequent ring-forming reaction.

-

Camps Cyclization: The synthesized aniline derivative undergoes an intramolecular condensation, known as the Camps cyclization, to construct the quinolone core. This reaction is typically base-catalyzed and results in the formation of the desired 4-hydroxyquinoline derivative.

This protocol provides detailed experimental procedures, data presentation in tabular format for clarity, and visualizations to illustrate the synthetic workflow and logic.

Synthetic Workflow

The overall synthetic pathway is depicted in the following diagram:

Caption: Overall synthetic route from the starting material to the final quinolone product.

Experimental Protocols

Step 1: Synthesis of 1-(3-Amino-2,4-dichloro-5-fluorophenyl)ethanone (Intermediate)

This procedure outlines the reduction of the nitro group of the starting material to an amine. Catalytic hydrogenation is a common and effective method for this transformation, often providing high yields and clean products.[3]

Logical Relationship of Key Steps in Reduction

Caption: Logical flow of the experimental steps for the reduction of the nitro group.

Protocol:

-

Reaction Setup: In a high-pressure reaction vessel (autoclave), dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: To this solution, carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure.

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60-70°C) for a specified time.[3] The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amine intermediate.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Solvent | Methanol | [3] |

| Catalyst | 10% Pd/C | [3] |

| Hydrogen Pressure | 0.5-0.6 MPa | [3] |

| Temperature | 60-70 °C | [3] |

| Reaction Time | 45 minutes - 2 hours (monitor for completion) | [3] |

| Typical Yield | ~95% | [3] |

Step 2: Synthesis of 6,8-Dichloro-7-fluoro-4-hydroxy-2-methylquinoline (Final Product)

This protocol details the intramolecular cyclization of the amino ketone intermediate to form the quinolone core structure. The Camps cyclization is a well-established method for the synthesis of 2- and 4-hydroxyquinolines.

Logical Relationship of Key Steps in Camps Cyclization

Caption: Logical flow of the experimental steps for the Camps cyclization.

Protocol:

-

Reaction Setup: Dissolve the 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone intermediate in a suitable solvent, such as ethanol or an aqueous base.

-

Base Addition: Add a solution of a base, for example, aqueous sodium hydroxide.

-

Cyclization: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Carefully acidify the reaction mixture with an acid, such as acetic acid or dilute hydrochloric acid, to precipitate the quinolone product.

-

Purification: Filter the precipitated solid, wash it with water, and then a small amount of cold ethanol. Dry the solid under vacuum to obtain the final product, 6,8-dichloro-7-fluoro-4-hydroxy-2-methylquinoline.

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Starting Material | 1-(3-amino-2,4-dichloro-5-fluorophenyl)ethanone | - |

| Solvent | Aqueous Ethanol | General Knowledge |

| Base | Sodium Hydroxide | General Knowledge |

| Temperature | Reflux | General Knowledge |

| Reaction Time | 2-6 hours (monitor for completion) | General Knowledge |

| Typical Yield | High | General Knowledge |

Summary of Spectroscopic Data